molecular formula C11H21NO3 B14903193 2-(2,6-Dimethylmorpholin-4-yl)-3-methyl-butanoic acid

2-(2,6-Dimethylmorpholin-4-yl)-3-methyl-butanoic acid

Cat. No.: B14903193
M. Wt: 215.29 g/mol
InChI Key: IVUIOODROCAWAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-Dimethylmorpholin-4-yl)-3-methyl-butanoic acid is an organic compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a morpholine ring substituted with dimethyl groups and a butanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylmorpholin-4-yl)-3-methyl-butanoic acid can be achieved through a Mannich reaction. This involves the reaction of formaldehyde, 2,6-dimethylmorpholine, and a suitable precursor such as curcumin pyrazole . The reaction is typically carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylmorpholin-4-yl)-3-methyl-butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2,6-Dimethylmorpholin-4-yl)-3-methyl-butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylmorpholin-4-yl)-3-methyl-butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylmorpholine: A simpler morpholine derivative with similar structural features.

    N-[6-(cis-2,6-Dimethylmorpholin-4-yl)pyridine-3-yl]-2-methyl-4’-(trifluoromethoxy)[1,1’-biphenyl]-3-carboxamide: A more complex compound with additional functional groups.

Uniqueness

2-(2,6-Dimethylmorpholin-4-yl)-3-methyl-butanoic acid is unique due to its specific combination of a morpholine ring and a butanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoic acid

InChI

InChI=1S/C11H21NO3/c1-7(2)10(11(13)14)12-5-8(3)15-9(4)6-12/h7-10H,5-6H2,1-4H3,(H,13,14)

InChI Key

IVUIOODROCAWAT-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C(C(C)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.